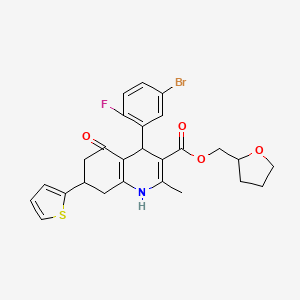![molecular formula C33H29N5O4S B11627936 2-[(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11627936.png)
2-[(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-5-({3-[4-(3-Methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetat ist eine synthetische organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein von Atomen von mindestens zwei verschiedenen Elementen als Mitglieder ihrer Ringe aus. Diese spezielle Verbindung weist eine komplexe Struktur mit mehreren funktionellen Gruppen auf, was sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der wissenschaftlichen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5Z)-5-({3-[4-(3-Methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetat beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess kann Folgendes umfassen:
Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht werden.
Einführung des Thiazolo[3,2-b][1,2,4]triazolrings: Dieser Schritt kann Cyclizierungsreaktionen mit geeigneten Vorläufern beinhalten.
Anbindung der Phenylacetatgruppe: Dies kann durch Veresterungsreaktionen erfolgen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher komplexer Verbindungen beinhaltet oft die Optimierung der Synthesewege, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenylringen oder der Pyrazol-Einheit.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen oder anderen reduzierbaren Stellen auftreten.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Synthese neuer Verbindungen:
Biologie
Studien zur biologischen Aktivität: Forscher untersuchen möglicherweise das Potenzial der Verbindung als Enzyminhibitor oder ihre Interaktion mit biologischen Makromolekülen.
Medizin
Arzneimittelentwicklung: Die Verbindung kann als Leitverbindung für die Entwicklung neuer Arzneimittel dienen, insbesondere solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie
Materialwissenschaften: Die einzigartige Struktur der Verbindung kann sie für die Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz nützlich machen.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[(5Z)-5-({3-[4-(3-Methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetat hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Dazu gehören möglicherweise:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme inhibieren, indem sie an ihre aktiven Zentren bindet.
Rezeptorbindung: Sie kann mit zellulären Rezeptoren interagieren und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(5Z)-5-({3-[4-(3-Methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetat: weist strukturelle Ähnlichkeiten mit anderen heterocyclischen Verbindungen auf, wie z. B.:
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Ringsystemen, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C33H29N5O4S |
|---|---|
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
[2-[(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C33H29N5O4S/c1-21(2)17-18-41-26-15-13-23(14-16-26)30-24(20-37(35-30)25-9-5-4-6-10-25)19-29-32(40)38-33(43-29)34-31(36-38)27-11-7-8-12-28(27)42-22(3)39/h4-16,19-21H,17-18H2,1-3H3/b29-19- |
InChI-Schlüssel |
XHMFWJSGJJWIHF-CEUNXORHSA-N |
Isomerische SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Kanonische SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627854.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627855.png)
acetate](/img/structure/B11627858.png)

![4-chloro-N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11627867.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11627880.png)
![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)
![Diethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11627889.png)
![ethyl [(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11627891.png)
methanone](/img/structure/B11627895.png)
![(2Z)-3-ethyl-N-(2-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627896.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627909.png)
